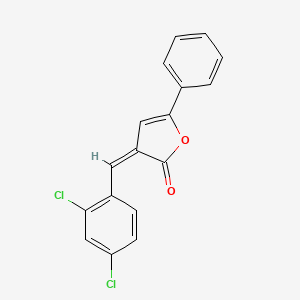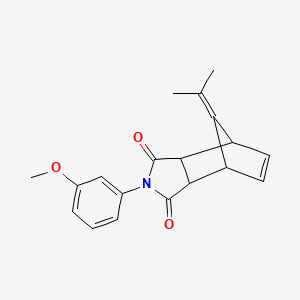
(Z)-3-(2,4-dichlorobenzylidene)-5-phenylfuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-3-[(2,4-Dichlorophenyl)methylidene]-5-phenyl-2,3-dihydrofuran-2-one is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenyl group and a dihydrofuranone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(2,4-Dichlorophenyl)methylidene]-5-phenyl-2,3-dihydrofuran-2-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 5-phenyl-2,3-dihydrofuran-2-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z)-3-[(2,4-Dichlorophenyl)methylidene]-5-phenyl-2,3-dihydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Halogenation or nitration reactions can introduce additional functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (3Z)-3-[(2,4-Dichlorophenyl)methylidene]-5-phenyl-2,3-dihydrofuran-2-one exerts its effects involves interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenyl derivatives: Compounds like 2,4-dichlorophenylacetic acid and 2,4-dichlorophenylhydrazine share structural similarities.
Dihydrofuranone derivatives: Compounds such as 5-phenyl-2,3-dihydrofuran-2-one and its analogs.
Uniqueness
(3Z)-3-[(2,4-Dichlorophenyl)methylidene]-5-phenyl-2,3-dihydrofuran-2-one is unique due to its specific combination of a dichlorophenyl group and a dihydrofuranone ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H10Cl2O2 |
|---|---|
Molekulargewicht |
317.2 g/mol |
IUPAC-Name |
(3Z)-3-[(2,4-dichlorophenyl)methylidene]-5-phenylfuran-2-one |
InChI |
InChI=1S/C17H10Cl2O2/c18-14-7-6-12(15(19)10-14)8-13-9-16(21-17(13)20)11-4-2-1-3-5-11/h1-10H/b13-8- |
InChI-Schlüssel |
WLQLZDVCJSAMMX-JYRVWZFOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=C/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C(=O)O2 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-bromophenoxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11689942.png)
![(5Z)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11689949.png)
![ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11689953.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11689962.png)
![(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11689966.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide](/img/structure/B11689976.png)

![6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-methyl-6-oxohexanamide](/img/structure/B11689981.png)

![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11689996.png)
![4-bromo-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11690004.png)
![(2E)-3-{4-methoxy-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B11690009.png)

